molecular formula C8H14O3 B6266551 ethyl 3,3-dimethyl-4-oxobutanoate CAS No. 50891-56-0

ethyl 3,3-dimethyl-4-oxobutanoate

Cat. No.: B6266551
CAS No.: 50891-56-0
M. Wt: 158.2
InChI Key:
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Description

Ethyl 3,3-dimethyl-4-oxobutanoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from butanoic acid and is characterized by the presence of a ketone group at the fourth carbon and two methyl groups at the third carbon. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dimethyl-4-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethyl-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-dimethyl-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethyl-4-oxobutanoate involves its reactivity as an ester and a ketone. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various substitution and addition reactions. The presence of the ketone group also allows for enolate formation, which can participate in further alkylation or condensation reactions .

Comparison with Similar Compounds

Ethyl 3,3-dimethyl-4-oxobutanoate is similar to other β-keto esters such as ethyl acetoacetate and diethyl malonate. its unique structure with two methyl groups at the third carbon provides distinct reactivity and steric properties. This makes it particularly useful in specific synthetic applications where other β-keto esters may not be as effective .

List of Similar Compounds

  • Ethyl acetoacetate (ethyl 3-oxobutanoate)
  • Diethyl malonate (diethyl propanedioate)
  • Methyl acetoacetate (methyl 3-oxobutanoate)

Properties

CAS No.

50891-56-0

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

85

Origin of Product

United States

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